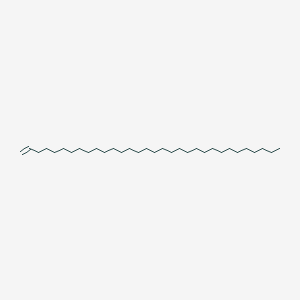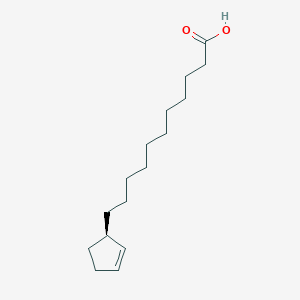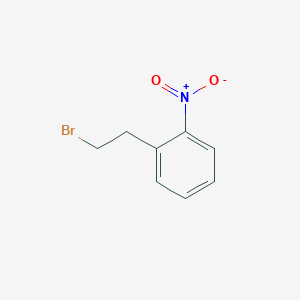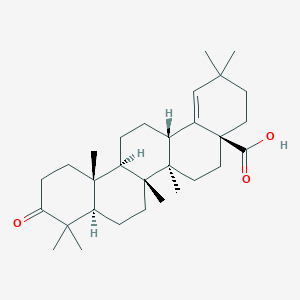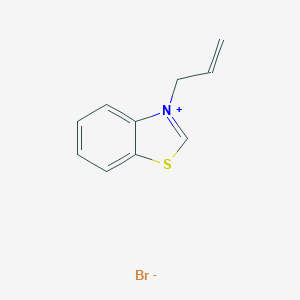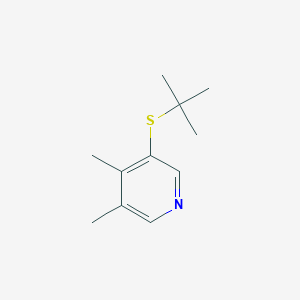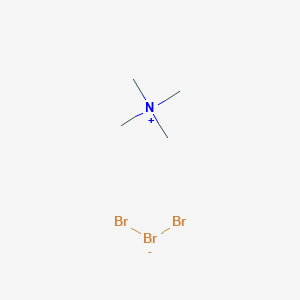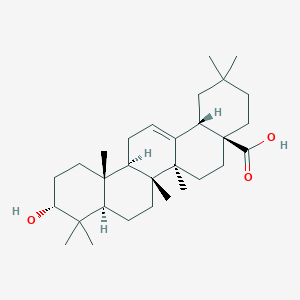![molecular formula C18H17NO6 B107894 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione CAS No. 17014-59-4](/img/structure/B107894.png)
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione, also known as EMAAD, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the family of acridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is not fully understood. However, studies have suggested that it acts by inducing apoptosis, inhibiting angiogenesis, and disrupting DNA synthesis. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Effets Biochimiques Et Physiologiques
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to be non-toxic to normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione. One area of interest is its potential as a novel anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antimicrobial agent. Studies are needed to determine its effectiveness against different types of infections and to investigate its potential side effects. Additionally, the development of new formulations and delivery methods could enhance the therapeutic potential of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Méthodes De Synthèse
The synthesis of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione involves the reaction of 4-methoxy-1,2-phenylenediamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis process has been optimized to produce high yields of pure 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Applications De Recherche Scientifique
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against bacterial and fungal infections.
Propriétés
Numéro CAS |
17014-59-4 |
|---|---|
Nom du produit |
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
Formule moléculaire |
C18H17NO6 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
11b-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
InChI |
InChI=1S/C18H17NO6/c1-4-24-18-16-12(14(21)15(22-3)17(18)23-9-25-18)13(20)10-7-5-6-8-11(10)19(16)2/h5-8H,4,9H2,1-3H3 |
Clé InChI |
YIRKNKVKIHHOSU-UHFFFAOYSA-N |
SMILES |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
SMILES canonique |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
Synonymes |
11b-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridine-5,6(11H,11bH)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



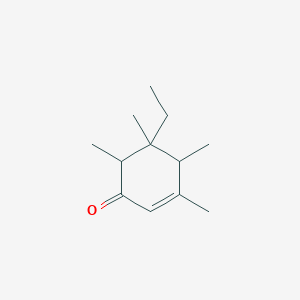
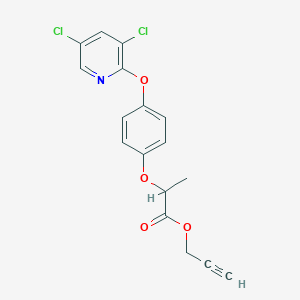
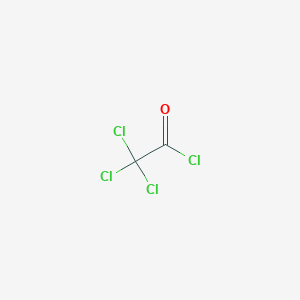
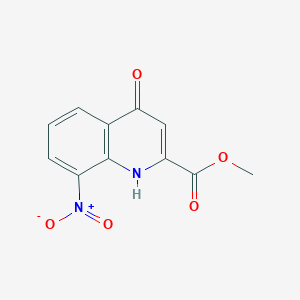
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
